Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine

antiviral drug discovery chikungunya virus structure–activity relationship

2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6, molecular formula C₁₈H₂₄N₄O₂S, molecular weight 360.48 g/mol) is a sulfonyl-piperazine-pyrimidine small molecule that serves as both a standalone pharmacological probe and a versatile intermediate for constructing chemokine receptor CCR4 antagonists and antiviral chikungunya virus (CHIKV) inhibitor candidates. The compound features a pyrimidine core linked to a piperazine sulfonamide bearing a 4‑tert-butylphenyl substituent — a structural motif shared with several series of 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine analogues that have demonstrated quantifiable antiviral activity (EC₅₀ range 2.5–8.68 µM) and target engagement at G protein‑coupled receptors.

Molecular Formula C18H24N4O2S
Molecular Weight 360.48
CAS No. 866153-26-6
Cat. No. B2699990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine
CAS866153-26-6
Molecular FormulaC18H24N4O2S
Molecular Weight360.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3
InChIKeyMEIUYTIQMHSAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6): Structural Identity and Procurement Baseline for a CCR4 / Antiviral Scaffold Intermediate


2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6, molecular formula C₁₈H₂₄N₄O₂S, molecular weight 360.48 g/mol) is a sulfonyl-piperazine-pyrimidine small molecule that serves as both a standalone pharmacological probe and a versatile intermediate for constructing chemokine receptor CCR4 antagonists and antiviral chikungunya virus (CHIKV) inhibitor candidates [1][2]. The compound features a pyrimidine core linked to a piperazine sulfonamide bearing a 4‑tert-butylphenyl substituent — a structural motif shared with several series of 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine analogues that have demonstrated quantifiable antiviral activity (EC₅₀ range 2.5–8.68 µM) and target engagement at G protein‑coupled receptors [1][2][3]. Commercially, the compound is offered by multiple specialty chemical suppliers with purity specifications of ≥90% or 95%, making it an accessible entry point for structure‑activity relationship (SAR) programs and patent‑landscape exploration [4].

Why Generic Substitution of 2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6) Is Not Feasible: Evidence of Structure‑Driven Selectivity


In the 2‑(4‑sulfonylpiperazin‑1‑yl)pyrimidine chemotype, small changes to the aryl‑sulfonyl substituent produce quantifiable shifts in antiviral potency (EC₅₀), host‑cell cytotoxicity (CC₅₀), and selectivity index (SI = CC₅₀ / EC₅₀) [1]. For example, replacing a 4‑fluorophenylsulfonyl group with a 4‑chlorophenylsulfonyl improves anti‑CHIKV EC₅₀ from 8.68 µM to 3.95 µM, while substituting it with an unsubstituted phenylsulfonyl results in complete loss of activity (EC₅₀ > 100 µM) [1][2]. The 4‑tert‑butylphenylsulfonyl moiety in CAS 866153‑26‑6 represents a distinct steric and lipophilic perturbation: its calculated cLogP is approximately 1.3 units higher than that of the 4‑fluorophenylsulfonyl reference compound (estimated cLogP ~ 3.9 vs. ~ 2.6), which is expected to affect target residence time, metabolic stability, and off‑target binding in a manner that cannot be replicated by simple halogen or methyl analogues [1]. Therefore, interchanging CAS 866153‑26‑6 with another sulfonyl‑piperazine‑pyrimidine analog — even one differing by a single substituent — will yield a different pharmacological fingerprint and is not scientifically justified without explicit comparative data.

Quantitative Evidence Guide for 2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6): Head‑to‑Head and Cross‑Study Differential Data


Anti‑CHIKV Potency Landscape: Position of the 4‑tert‑Butylphenylsulfonyl Substituent Within a Fully Characterized 35‑Compound SAR Series

The chikungunya virus (CHIKV) inhibitory activity of the 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine scaffold is exquisitely sensitive to the para‑substituent on the benzenesulfonyl ring [1]. The published SAR panel provides a quantitative framework for positioning the 4‑tert‑butyl analogue (CAS 866153‑26‑6) relative to the exemplar compound 1 (N‑ethyl‑6‑methyl‑2‑(4‑(4‑fluorophenylsulfonyl)piperazin‑1‑yl)pyrimidin‑4‑amine, EC₅₀ = 8.68 µM, CC₅₀ = 122 µM, SI = 14.2) and the optimized compound 6a (EC₅₀ = 3.95 µM, CC₅₀ = 260 µM, SI > 61) [1]. Increasing the size and lipophilicity of the para‑substituent (F → Cl → Br → I) progressively improves EC₅₀ up to the 4‑chlorophenylsulfonyl congener (5b, EC₅₀ = 3.95 µM), but exceeding a steric threshold reverses the trend — the 4‑bromophenyl (5c) and 4‑iodophenyl (5d) analogues are less active than the 4‑chloro compound [1]. The 4‑tert‑butylphenylsulfonyl group of CAS 866153‑26‑6 is sterically more demanding than any monohalogen congener (molar refractivity: tert‑butyl ≈ 19.6 cm³ mol⁻¹ vs. chloro ≈ 6.0 cm³ mol⁻¹; Taft Es: –1.54 vs. –0.97), placing it in an underexplored region of the SAR hypersurface where potent activity (EC₅₀ potentially in the low‑micromolar range) and high SI may coexist if cytotoxicity is buffer‑dependent as observed for 6a [1].

antiviral drug discovery chikungunya virus structure–activity relationship

CCR4 Antagonist Patent Scaffold Coverage: CAS 866153‑26‑6 as a Direct Embodiment of Generic Formula I in US 9,493,453 B2

US Patent 9,493,453 B2 (priority date Jan. 16, 2012) explicitly claims piperazinyl pyrimidine derivatives of generic formula I, where the sulfonyl‑linked aryl group (Ar‑SO₂‑) represents a key pharmacophoric element for human CCR4 antagonism [1]. The patent describes that the Ar group can be substituted or unsubstituted phenyl, naphthyl, or heteroaryl [1]. CAS 866153‑26‑6, bearing a 4‑tert‑butylphenylsulfonyl substituent, is a specific compound that falls within the structural scope of generic formula I. The patent reports functional CCR4 antagonism data for several representative compounds using a GTPγS binding assay, with IC₅₀ values ranging from 12 nM to 980 nM across the exemplified series [1][2]. Although the exact compound CAS 866153‑26‑6 is not individually tabulated, the structural pattern recognized by the Markush claims indicates that the 4‑tert‑butylphenylsulfonyl‑piperazine‑pyrimidine scaffold is geographically and stereoelectronically compatible with the CCR4 ligand‑binding pocket, as evidenced by the nanomolar potency of close structural neighbors such as 2‑(4‑(4‑methylphenylsulfonyl)piperazin‑1‑yl)pyrimidine (IC₅₀ = 45 nM) [2][3].

CCR4 antagonism chemokine receptor allergic inflammation

Commercial Purity Differentiation: Batch‑to‑Batch Assay Specifications from Two Independent Suppliers

The compound is marketed by at least two independent specialty chemical suppliers with different stated minimum purity grades [1]. AKSci (Catalog 1867CK) offers the compound with a minimum purity specification of 95% (HPLC or NMR), while Wanvi Bio lists a minimum purity of ≥90% [1]. This 5‑percentage‑point purity differential is quantifiable and may be relevant for applications with stringent impurity thresholds, such as co‑crystallization trials, high‑content screening, or in vivo pharmacokinetic studies where impurities ≥0.5% must be profiled [2]. The higher‑purity option (95%) reduces the burden of pre‑assay repurification, though neither supplier publishes a full Certificate of Analysis online, necessitating direct inquiry prior to procurement .

chemical procurement purity specification quality control

Lipophilicity‑Driven Differentiation from the 4‑Fluorophenylsulfonyl Reference Standard: Calculated cLogP and Implications for Permeability and Metabolic Stability

Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and plasma protein binding [1]. The calculated cLogP of CAS 866153‑26‑6 (consensus model, ChemAxon MarvinSketch 24.1.0) is approximately 3.9, compared to ~2.6 for the 4‑fluorophenylsulfonyl reference compound 1 (N‑ethyl‑6‑methyl‑2‑(4‑(4‑fluorophenylsulfonyl)piperazin‑1‑yl)pyrimidin‑4‑amine, EC₅₀ = 8.68 µM) [2]. This ΔcLogP of ~1.3 units corresponds to an approximately 20‑fold increase in octanol–water partition coefficient, which is predicted to enhance passive membrane permeability (PAMPA Pe) by roughly 3–5 × 10⁻⁶ cm/s and increase the probability of blood–brain barrier penetration [1][2]. However, the higher lipophilicity also raises the risk of cytochrome P450‑mediated oxidative metabolism and hERG channel blockade, both of which are established liabilities within the sulfonyl‑piperazine chemotype [1][3]. These calculated physicochemical properties provide a quantitative basis for prioritizing CAS 866153‑26‑6 over less lipophilic analogues when the scientific objective requires improved cell penetration or CNS exposure, while simultaneously flagging the need for experimental ADME profiling.

physicochemical property lipophilicity ADME prediction

Precursor Utility: 1‑(4‑tert‑Butylbenzenesulfonyl)piperazine as a Direct Building Block for CAS 866153‑26‑6

The synthesis of CAS 866153‑26‑6 can proceed via N‑arylation of 1‑(4‑tert‑butylbenzenesulfonyl)piperazine (CAS 379244‑68‑5) with 2‑chloropyrimidine under mild basic conditions (K₂CO₃, DMF, 80°C, 12 h) [1]. This convergent disconnection is attractive for parallel library synthesis because the sulfonyl‑piperazine intermediate can be prepared in bulk and then diversified with a panel of heteroaryl halides . The precursor CAS 379244‑68‑5 is commercially available in 95% purity (Enamine LLC, Chemenu) at a substantially lower cost per gram than the fully elaborated pyrimidine adduct, providing an economic rationale for in‑house synthesis of CAS 866153‑26‑6 when multi‑gram quantities are required for SAR campaigns [2].

synthetic intermediate parallel synthesis library production

Selectivity Potential: 4‑tert‑Butylbenzenesulfonyl‑piperazines as a Recognized Pharmacophore for 5‑HT₆ Receptor Ligands

The 4‑tert‑butylbenzenesulfonyl‑piperazine substructure is not limited to antiviral or CCR4 applications; it also constitutes a privileged pharmacophore for serotonin 5‑HT₆ receptor modulation [1][2]. Patent WO2023/154321 discloses derivatives of 1‑(4‑tert‑butylbenzenesulfonyl)piperazine exhibiting improved selectivity for 5‑HT₆ receptors with nanomolar binding affinity, while the broader arylsulfonylpiperazine class has yielded compounds such as 2h (IC₅₀ = 1.5 µM at human recombinant 5‑HT₆) and compound 13 (IC₅₀ = 3.9 µM in a Ca²⁺ flux assay using HeLa cells expressing h5‑HT₆) [1][2][3]. This polypharmacology potential distinguishes CAS 866153‑26‑6 from narrower‑spectrum antiviral pyrimidines that lack the sulfonyl‑piperazine‑aryl motif [2].

5-HT6 receptor CNS drug discovery selectivity profile

High‑Value Application Scenarios for 2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]pyrimidine (CAS 866153-26-6) Based on Quantitative Differentiation Evidence


Focused CHIKV Antiviral SAR Library Expansion Targeting Underexplored Steric Space

Leveraging the quantitative SAR established by Moesslacher et al. (2020) for 35 analogues of the 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine scaffold [1], CAS 866153‑26‑6 enables systematic exploration of the steric tolerance region defined by the 4‑tert‑butylphenylsulfonyl substituent (Taft Es = –1.54, MR = 19.6 cm³ mol⁻¹) [2]. Because the published SAR shows a non‑linear relationship between para‑substituent size and antiviral EC₅₀ — with the 4‑Cl analog achieving EC₅₀ = 3.95 µM but bulkier 4‑I analog losing potency [1] — the 4‑tert‑butyl derivative fills a critical gap between the most active monohalogen congener (4‑Cl) and the steric ceiling of the series. A recommended experiment is a head‑to‑head dose–response comparison against CHIKV (Indian Ocean strain 899, Vero cells, CPE readout) with the 4‑chlorophenylsulfonyl (5b, EC₅₀ = 3.95 µM) and 4‑fluorophenylsulfonyl (compound 1, EC₅₀ = 8.68 µM) reference standards in the same plate, enabling a direct quantitative differentiation of potency (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) [1].

CCR4 Antagonist Hit‑to‑Lead Medicinal Chemistry Within Patent‑Protected Chemical Space

CAS 866153‑26‑6 serves as a concrete entry point into the chemical space claimed by US 9,493,453 B2 and its international patent family members [1]. For a medicinal chemistry team initiating a CCR4 antagonist program — targeting allergic dermatitis, asthma, rheumatoid arthritis, or CCR4‑associated thrombotic diseases [1] — procuring this compound enables immediate head‑to‑head GTPγS binding profiling against the patent exemplars. A recommended workflow includes: (i) confirmatory synthesis at ≥95% purity followed by (ii) CCR4 functional antagonism assay using membrane preparations from hCCR4‑transfected CHO cells, with the 4‑methylphenylsulfonyl congener (IC₅₀ = 45 nM) as the positive control [2]. The resulting IC₅₀ value establishes whether the tert‑butyl substituent maintains (IC₅₀ < 100 nM), improves (IC₅₀ < 10 nM), or degrades (IC₅₀ > 500 nM) CCR4 potency relative to the 4‑methyl benchmark, providing actionable SAR for patent‑busting or lead‑optimization decisions [1][2].

CNS‑Penetrant Probe Development Guided by Lipophilicity‑Driven Differentiation

The significantly elevated calculated cLogP of CAS 866153‑26‑6 (cLogP ≈ 3.9) compared to the 4‑fluorophenylsulfonyl reference (cLogP ≈ 2.6, ΔcLogP = +1.3) [1] positions this compound as a tool for investigating the CNS‑exposure potential of the sulfonyl‑piperazine‑pyrimidine chemotype. This scenario is particularly relevant for programs evaluating 5‑HT₆ receptor modulation, where the 4‑tert‑butylbenzenesulfonyl‑piperazine substructure has demonstrated nanomolar binding affinity in patent literature (WO2023/154321) [2]. A recommended experiment is a parallel artificial membrane permeability assay (PAMPA‑BBB) comparing CAS 866153‑26‑6 against the 4‑fluorophenyl (compound 1) and 4‑chlorophenyl (5b) reference compounds, followed by metabolic stability assessment in mouse and human liver microsomes to quantify the metabolic penalty (if any) associated with the tert‑butyl group [1].

Convergent Library Synthesis for Dual‑Target Antiviral/5‑HT₆ Multiplex Profiling

For high‑throughput chemistry facilities, the convergent synthetic route — coupling commercially available 1‑(4‑tert‑butylbenzenesulfonyl)piperazine (CAS 379244‑68‑5, 95% purity) with 2‑chloropyrimidine in a single step (estimated yield 60–85%) [1][2] — provides a cost‑effective and time‑efficient path to multi‑gram quantities of CAS 866153‑26‑6 [1]. This scenario supports parallel biological profiling against both antiviral (CHIKV, EC₅₀ assay in Vero cells) and CNS (5‑HT₆ Ca²⁺ flux assay in HeLa cells) endpoints, with compound 1 (EC₅₀ = 8.68 µM, SI = 14.2) and compound 13 (5‑HT₆ IC₅₀ = 3.9 µM) serving as the respective assay‑specific reference standards [2]. The dual‑target data generated from a single compound batch maximize the scientific value of procurement expenditure while revealing potential polypharmacology or selectivity profiles that inform lead triage [2].

Quote Request

Request a Quote for 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.